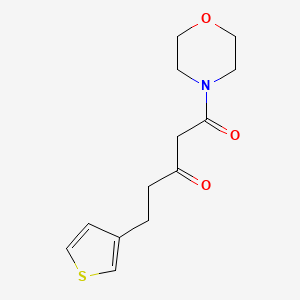
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione is a synthetic organic compound that features a morpholine ring and a thiophene ring connected by a pentane chain with two keto groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Pentane Chain: Starting with a suitable pentane precursor, functional groups can be introduced through reactions such as halogenation and subsequent substitution.
Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.
Morpholine Ring Addition: The morpholine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, compounds with morpholine and thiophene rings are often investigated for their potential as pharmaceuticals. They may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. This might include applications in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. This could have applications in fields like electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-5-phenylpentane-1,3-dione: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(Piperidin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Morpholin-4-yl)-5-(furan-3-yl)pentane-1,3-dione: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(Morpholin-4-yl)-5-(thiophen-3-yl)pentane-1,3-dione is unique due to the combination of the morpholine and thiophene rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and properties.
Properties
CAS No. |
80383-01-3 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-morpholin-4-yl-5-thiophen-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C13H17NO3S/c15-12(2-1-11-3-8-18-10-11)9-13(16)14-4-6-17-7-5-14/h3,8,10H,1-2,4-7,9H2 |
InChI Key |
BBRATFPNLLNNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)CCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
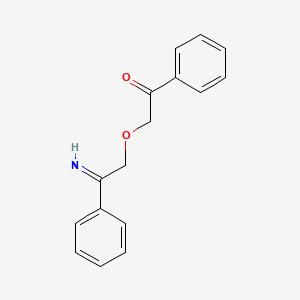
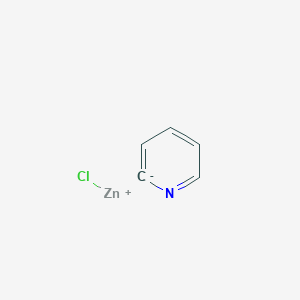

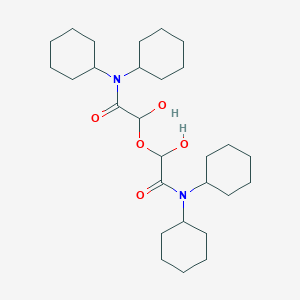
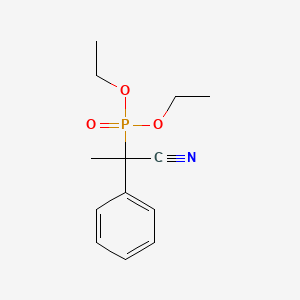

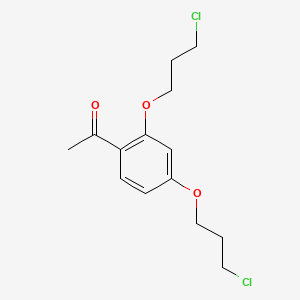
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
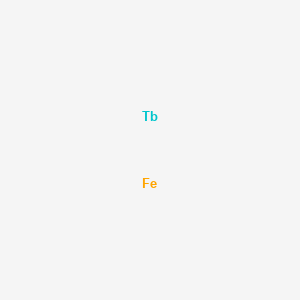
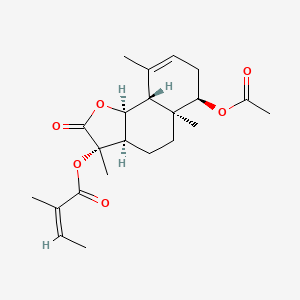
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
